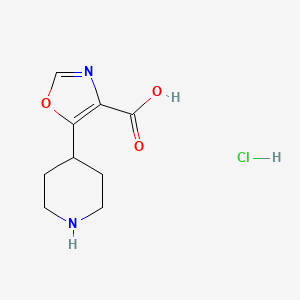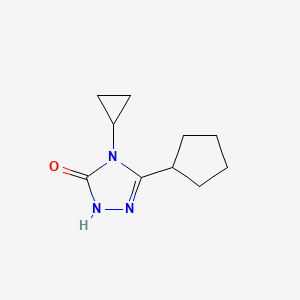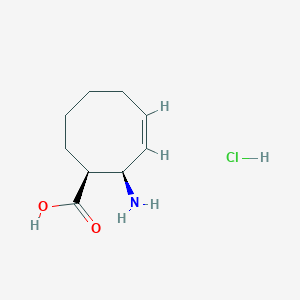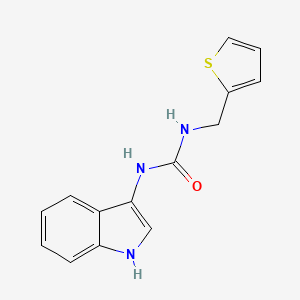![molecular formula C22H23ClN4O3 B2474893 4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine CAS No. 1251568-05-4](/img/structure/B2474893.png)
4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine, also known as FMePPEP, is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively researched for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学的研究の応用
Radiolabeled Antagonist for PET Studies
4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine, also known as [18F]p-MPPF, has been utilized as a radiolabeled antagonist for positron emission tomography (PET) studies, particularly for the analysis of 5-HT1A receptors. This compound plays a significant role in exploring serotonergic neurotransmission in various animal models and humans, contributing to the understanding of brain functions and disorders related to the serotonergic system (Plenevaux et al., 2000).
Dopamine Transporter Affinity
Research has demonstrated the efficacy of certain 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines in binding to the dopamine transporter (DAT), indicating their potential for studying neurotransmitter systems. These compounds, including variants of this compound, have been explored for their affinity and selectivity for DAT, which is crucial in understanding and potentially treating conditions like Parkinson's disease and addiction (Prisinzano et al., 2002).
Antipsychotic Drug Development
These compounds have been studied for their potential as antipsychotic agents. The structural variations of this chemical have been synthesized and tested for their efficacy in interacting with dopamine and serotonin receptors, paving the way for the development of new antipsychotic drugs with improved profiles and potentially fewer side effects (Raviña et al., 2000).
Polymer Chemistry Applications
This compound and its analogs have found applications in polymer chemistry. They have been used in the synthesis of novel copolymers, particularly in the modification of styrene copolymers, indicating their utility in materials science and engineering (Schjerven et al., 2020).
特性
IUPAC Name |
2-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-29-19-9-5-4-8-18(19)24-20(28)14-27-12-10-15(11-13-27)22-25-21(26-30-22)16-6-2-3-7-17(16)23/h2-9,15H,10-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXMJYMNMWFHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol hydra chloride](/img/structure/B2474812.png)

![6-chloro-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(4-methylcyclohexyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2474814.png)
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2474816.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(4-nitrophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2474817.png)
![3-(m-Tolyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2474822.png)







![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2474832.png)